molecular formula C₂₉H₂₇NO₇ B1139937 Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside CAS No. 97276-96-5

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside

Cat. No. B1139937
CAS RN: 97276-96-5
M. Wt: 501.53
InChI Key:
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Description

“Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside” is a compound that has shown potential therapeutic properties . It is known to be effective against viral infections caused by distinct strains .


Synthesis Analysis

The synthesis of this compound involves the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H . The reaction selectively yields the corresponding 2,3,4-tri-O-benzyl derivatives and 2,3,6-tri-O-benzyl derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by both oxacyclic six-membered rings in the structure adopting a chair conformation . It represents the first example of a structurally characterized carbohydrate ester of orthocarbonic acid .


Chemical Reactions Analysis

The chemical reactions involving this compound include the reductive ring-opening reaction of benzylidene-protected glucosides and mannosides . This reaction is carried out using a toluene stock solution of DIBAL-H and a dichloromethane stock solution of DIBAL-H .

Scientific Research Applications

Biomedical Field

“Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose” is a compound of significant importance in the biomedical field . Its chemical intricacy unveils tremendous potential as a promising therapeutic agent .

Antiviral Applications

This compound is profoundly efficacious against viral infections caused by distinct strains . Its unique structure and properties make it a potential candidate for the development of new antiviral drugs .

Targeted Drug Delivery Systems

The compound’s utilization within targeted drug delivery systems presents a propitious avenue for combating specific diseases . It can be used to design drug molecules that can specifically target diseased cells, thereby increasing the efficacy of the treatment and reducing side effects .

Synthetic Carbohydrate Chemistry

Benzylidene acetals, such as this compound, have found broad application in synthetic carbohydrate chemistry . They are used in the synthesis of complex carbohydrates, which have applications in various fields including drug development, biochemistry, and materials science .

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, and this compound can be used in the synthesis of glycoproteins, which are proteins that have carbohydrates attached to them .

Creation of New Chiral Centers

During the formation of benzylidene acetals, a new chiral center is formed . This is significant in the field of stereochemistry, which studies the spatial arrangement of atoms in molecules .

Mechanism of Action

Target of Action

Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside is a compound of significant importance in the biomedical field . It is profoundly efficacious against viral infections caused by distinct strains . This compound’s chemical intricacy unveils tremendous potential as a promising therapeutic agent .

Mode of Action

It is known to be utilized within targeted drug delivery systems , suggesting that it may interact with its targets in a specific and directed manner.

Biochemical Pathways

Given its efficacy against viral infections , it can be inferred that it likely interacts with pathways related to viral replication or host immune response.

Result of Action

The compound is known to be efficacious against viral infections caused by distinct strains . This suggests that the result of its action is the inhibition of viral replication or enhancement of the host’s immune response against the virus.

properties

IUPAC Name

2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDHLSHOGOVBCQ-DIFZJPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose

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